Product packaging for Fospropofol disodium(Cat. No.:CAS No. 258516-87-9)

Fospropofol disodium

Cat. No.: B1673578
CAS No.: 258516-87-9
M. Wt: 332.24 g/mol
InChI Key: LWYLQNWMSGFCOZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Fospropofol disodium is a water-soluble prodrug of the intravenous anesthetic propofol . After administration, it is converted by endothelial alkaline phosphatases into the active metabolite propofol, formaldehyde, and phosphate . This conversion is a rate-limiting process, resulting in a slower onset of action but a more gradual and sustained release of propofol compared to the lipid emulsion formulation . As a research compound, this compound is valuable for studying sedative-hypnotic agents that offer a improved safety profile. A key area of investigation is its potential to cause less injection-site pain than propofol, as it does not activate the TRPA1 receptor . Furthermore, because it is not formulated in a lipid emulsion, it eliminates research complications related to lipid load, such as hyperlipidemia, and reduces the risk of bacterial contamination . Its pharmacological effects are mediated through the potentiation of GABA-A receptor activity in the central nervous system, leading to neuronal inhibition and sedation . Current research applications for this compound include studies on monitored anesthesia care (MAC) for diagnostic procedures like colonoscopy and bronchoscopy . Recent clinical research also explores its use for inducing and maintaining deep sedation in critically ill, mechanically ventilated patients in intensive care settings . Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Na2O5P B1673578 Fospropofol disodium CAS No. 258516-87-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O5P.2Na/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16;;/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYLQNWMSGFCOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Na2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180504
Record name Fospropofol disodium
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Molecular Weight

332.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258516-87-9
Record name Fospropofol disodium [USAN]
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Record name Fospropofol disodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Bis-(1-methylethyl)phenoxymethyl)dihydrogenphosphate disodium salt
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Record name FOSPROPOFOL DISODIUM
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Pharmacology of Fospropofol Disodium: Core Mechanisms and Kinetics

Biotransformation and Prodrug Activation of Fospropofol (B1673577) Disodium (B8443419)

Fospropofol disodium is a water-soluble phosphono-O-methyl prodrug of propofol (B549288). anestesiar.orggoogle.comnih.gov Its pharmacological activity is entirely dependent on its in vivo conversion to the active compound, propofol. patsnap.comnih.gov

Enzymatic Hydrolysis by Alkaline Phosphatases

Upon intravenous administration, fospropofol is rapidly metabolized by alkaline phosphatase enzymes. anestesiar.orgpatsnap.comresearchgate.net These enzymes are ubiquitously present in the body, particularly on the surface of endothelial cells and in the liver, and are responsible for the hydrolysis of the phosphate (B84403) ester bond in the fospropofol molecule. patsnap.comnih.govnih.gov This enzymatic conversion is a rate-limiting step, which results in a slower onset of action compared to a direct injection of propofol. nih.govnih.gov The time to hydrolysis for this compound has been reported to be between 7.1 and 7.9 minutes. nih.gov

Molecular Mechanism of Action of Liberated Propofol

The anesthetic effects of the liberated propofol are mediated through its interaction with specific neurotransmitter receptors in the central nervous system (CNS). patsnap.comnih.gov

Inhibition of N-methyl-D-aspartate (NMDA) Receptors

In addition to its effects on GABA-A receptors, propofol also inhibits the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors. nih.govpatsnap.com Glutamate is a major excitatory neurotransmitter in the brain. Propofol has been shown to inhibit NMDA receptors, which may contribute to its anesthetic and amnesic properties. nih.govnih.gov This inhibition appears to occur through an allosteric modulation of the receptor's channel gating, which decreases the probability of the channel opening without directly blocking the open channel. nih.gov Studies have indicated that propofol can reduce NMDA receptor-mediated calcium influx into neurons and inhibit subsequent signaling pathways. drugbank.comcdnsciencepub.com

Pharmacokinetic Profile of this compound and Liberated Propofol

The pharmacokinetic properties of fospropofol and the resulting propofol are distinct. Fospropofol itself has a low volume of distribution and is rapidly cleared from the plasma. nih.gov The conversion to propofol results in a different pharmacokinetic profile than that observed with an intravenous emulsion of propofol, characterized by a lower peak concentration and a more sustained plasma concentration. nih.gov

Fospropofol follows a two-compartment model, while the liberated propofol is described by a three-compartment model. nih.govnih.gov Both fospropofol and its active metabolite, propofol, are highly bound to plasma proteins, primarily albumin (approximately 98%). drugbank.com The renal elimination of unchanged fospropofol is negligible. drugbank.com

Below are data tables summarizing key pharmacokinetic parameters for both fospropofol and the liberated propofol.

Pharmacokinetic Parameters of Fospropofol

Data sourced from DrugBank Online and FDA accessdata. drugbank.comfda.gov

Pharmacokinetic Parameters of Liberated Propofol (from Fospropofol)

Data sourced from DrugBank Online. drugbank.com

Table of Mentioned Compounds

Compound Name
This compound
Propofol
Formaldehyde (B43269)
Phosphate
Formate (B1220265)
Carbon dioxide
Water
Gamma-Aminobutyric Acid (GABA)
Glutamate
Albumin
Fentanyl citrate

Absorption and Initial Distribution Dynamics

Administered intravenously, this compound is rapidly distributed throughout the body. nih.govpatsnap.com Unlike its active metabolite, propofol, fospropofol itself has a small volume of distribution. nih.govfda.govfda.govrxlist.com This is attributed to its water-soluble nature, which limits its ability to cross lipid membranes. nih.gov

Following intravenous administration, fospropofol is quickly hydrolyzed by alkaline phosphatases located in the endothelium and liver into its active component, propofol, as well as formaldehyde and phosphate. nih.govpatsnap.comdrugbank.comgoogle.comnih.gov This enzymatic conversion is a critical step that dictates the subsequent pharmacokinetic and pharmacodynamic properties. nih.gov

Kinetics of Propofol Liberation and Peak Plasma Concentrations

The conversion of fospropofol to propofol is a time-dependent process, resulting in a slower onset of sedation compared to a direct propofol injection. nih.gov The time to reach peak plasma concentration (Tmax) of liberated propofol is dose-dependent. nih.gov Studies have shown that following an intravenous bolus, the peak plasma concentration of fospropofol is reached in approximately 4 to 5 minutes. dovepress.com The liberated propofol reaches its peak concentration between 8 and 15 minutes after administration. nih.govdovepress.com

One study involving healthy volunteers who received a 10 mg/kg intravenous bolus of fospropofol found that the peak plasma concentration of propofol (Cmax) was 2.2 µg/mL, achieved at a median time of 8 minutes. fda.gov Another study with a dose range of 10–30 mg/kg reported an average peak serum concentration of liberated propofol at 3.4 ± 1.0 ug/mL, occurring between 9 and 15 minutes post-injection. dovepress.com

Comparative Volumes of Distribution of this compound and Liberated Propofol

A significant difference exists in the volume of distribution between this compound and the propofol it liberates. Fospropofol has a markedly low volume of distribution, reported to be approximately 0.33 L/kg. nih.govfda.govfda.govrxlist.comresearchgate.net In contrast, the liberated propofol, being lipophilic, has a large volume of distribution, estimated to be around 5.8 L/kg. nih.govfda.govfda.govrxlist.comdrugbank.com This large volume of distribution for propofol signifies its extensive distribution into peripheral tissues, including the brain, where it exerts its sedative effects. derangedphysiology.comwikipedia.org

Comparative Pharmacokinetic Parameters
CompoundVolume of Distribution (Vd)
This compound0.33 ± 0.069 L/kg
Liberated Propofol5.8 L/kg

Protein Binding Characteristics and Implications

Both fospropofol and its active metabolite, propofol, are highly bound to plasma proteins, primarily albumin. fda.govfda.govrxlist.comdrugbank.com Approximately 98% of both substances are protein-bound. nih.govfda.govfda.govrxlist.comdrugbank.comresearchgate.netderangedphysiology.comwikipedia.org An important characteristic is that fospropofol does not interfere with the binding of propofol to albumin. fda.govfda.govrxlist.comdrugbank.com This high degree of protein binding means that only a small fraction of the drug is free (unbound) in the plasma and available to exert its pharmacological effects.

Metabolic Pathways of Propofol Metabolites

Once liberated from fospropofol, propofol undergoes extensive metabolism, primarily in the liver. nih.govnih.gov The metabolic process involves both Phase I and Phase II reactions. tandfonline.com The main pathway is glucuronidation, where propofol is conjugated to form propofol glucuronide, accounting for about 70% of its metabolism. fda.govnih.govtandfonline.com

Another significant pathway involves hydroxylation by cytochrome P450 enzymes, mainly CYP2B6 and to a lesser extent CYP2C9, to form 2,6-diisopropyl-1,4-quinol. nih.govtandfonline.comresearchgate.net This metabolite then undergoes further conjugation to form quinol-1-glucuronide, quinol-4-glucuronide, and quinol-4-sulfate. fda.govdrugbank.comresearchgate.net The other byproducts of fospropofol metabolism, formaldehyde and phosphate, are present at concentrations comparable to endogenous levels. nih.govfda.gov Formaldehyde is rapidly oxidized to formate, which is then eliminated as carbon dioxide. nih.govdrugbank.com

Elimination Routes and Clearance Rates

The metabolites of propofol are water-soluble and are primarily excreted by the kidneys in the urine. derangedphysiology.comnih.govnih.gov Very little of the unchanged fospropofol (<0.02%) is eliminated renally. fda.govdrugbank.com After a single dose, approximately 71% of the administered fospropofol is recovered in the urine as metabolites within 192 hours. fda.gov

The total body clearance of fospropofol is relatively low, around 0.280 to 0.36 L/h/kg. fda.gov In contrast, the apparent total body clearance of liberated propofol is significantly higher, in the range of 1.79 to 3.2 L/h/kg. fda.gov The terminal elimination half-life of fospropofol is approximately 0.81 to 0.88 hours. fda.gov The mean terminal elimination half-life of liberated propofol following a bolus of fospropofol has been reported to be around 2.06 hours, though this does not directly correlate with the duration of sedation due to its rapid redistribution. nih.govresearchgate.net

Elimination and Clearance Parameters
ParameterThis compoundLiberated Propofol
Total Body Clearance (CLp)0.28-0.36 L/h/kg1.79-3.2 L/h/kg
Terminal Elimination Half-life (t1/2)0.81-0.88 hours~2.06 hours
Renal Elimination of Unchanged Drug&lt;0.02%-

Methodological Challenges in Early Pharmacokinetic Assessments

Initial pharmacokinetic studies of fospropofol were complicated by methodological issues related to the assay used to measure propofol concentrations. tandfonline.comanestesiar.orgnih.gov The instability of propofol in blood samples containing sodium orthovanadate, an agent used to prevent the in vitro conversion of fospropofol to propofol, led to inconsistent and unreliable measurements. anestesiar.org This resulted in the retraction of some early pharmacokinetic data for liberated propofol. nih.gov Subsequent studies have utilized improved and validated sample handling and processing techniques to provide more accurate assessments. anestesiar.org It is important to note that these assay issues were limited to the quantification of propofol and did not affect the measurement of fospropofol concentrations. anestesiar.orgnih.gov

Pharmacodynamic Characteristics of this compound

The pharmacodynamic profile of this compound is characterized by a slower onset and longer duration of action compared to an equivalent dose of propofol emulsion. nih.gov This is a direct consequence of the time required for its metabolic conversion to the active compound, propofol. nih.gov

Time-Course of Sedation Onset and Duration of Effect

The onset of sedation following an intravenous bolus of this compound is typically observed within 4 to 8 minutes. nih.govnih.gov Clinical studies have demonstrated a dose-dependent relationship with the time to sedation. For instance, in one study, the average time to sedation was 12.4 minutes with a 2 mg/kg dose, which decreased to 4.7 minutes with an 8 mg/kg dose. nih.gov Another study reported a median time to sedation of 4 minutes with a 6.5 mg/kg dose and 18 minutes with a 2 mg/kg dose. nih.gov

The duration of the sedative effect is also dose-dependent. nih.gov Higher doses not only induce a faster onset but also a more prolonged period of sedation. nih.govfrontiersin.org For example, a study in patients undergoing flexible bronchoscopy with a 6.5 mg/kg dose reported a median time to full alertness of 5.5 minutes after the procedure. apsf.org In colonoscopy procedures with the same dose, the median time to alertness was 5 minutes. apsf.org The recovery time has been shown to increase with higher doses. nih.gov

Table 1: Time-Course of Sedation with this compound in Different Procedures

Procedure Dose (mg/kg) Median Time to Sedation (minutes) Median Time to Full Alertness (minutes)
Colonoscopy 2 18 3.0
Colonoscopy 6.5 4 5.5
Flexible Bronchoscopy 6.5 4 5.5
Colonoscopy 8 4.7 -

Data sourced from multiple clinical trials. nih.govapsf.org

Concentration-Effect Relationships for Sedation Depth

The depth of sedation achieved with this compound is directly related to the plasma concentration of the liberated propofol. A study in healthy volunteers found that a 10 mg/kg intravenous bolus of fospropofol resulted in a peak plasma propofol concentration of 2.2 µg/mL after a median of 8 minutes, which corresponded to a minimum mean Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of 1.2 after 7 minutes. The MOAA/S scale is a validated tool to assess the level of sedation, with lower scores indicating deeper sedation. clinicaltrials.gov

There is a curvilinear relationship between the dose of fospropofol and the resulting sedation depth. nih.gov While doses up to 20 mg/kg may show a linear response, higher doses can lead to an exponentially increased risk of deep sedation. nih.gov For instance, in one study, 25% of patients receiving an 8 mg/kg dose experienced deep sedation (MOAA/S score of 0 or 1), compared to only 3.8% in the 6.5 mg/kg group. nih.govtandfonline.com

Hemodynamic and Respiratory System Responses

This compound can cause dose-dependent hemodynamic and respiratory depression. However, these effects are generally considered to be smoother and less pronounced compared to propofol emulsion, which is attributed to the slower rate of propofol release from the prodrug.

Hemodynamic Effects: Studies have shown that fospropofol can lead to a transient decrease in blood pressure and heart rate. frontiersin.org In a study comparing fospropofol with propofol for general anesthesia induction, both drugs caused a minimal transient increase in blood pressure and heart rate, followed by a gradual decrease. frontiersin.org The incidence of hypotension has been reported in clinical trials. For example, in one study, hypotension occurred in 3.2% of patients receiving a 6.5 mg/kg dose. dovepress.com In a study of critically ill patients, hypotension was the most common adverse event, occurring in 60% of patients in both the fospropofol and propofol groups. springermedizin.de

Respiratory Effects: Respiratory depression, including hypoxia and apnea, is a known risk with fospropofol administration. patsnap.comnih.gov The incidence of hypoxia has been reported to be around 4% in adult patients, with a higher frequency in older individuals. nih.gov In a phase III trial for flexible bronchoscopy, 15.4% of patients in the 6.5 mg/kg fospropofol group required airway assistance. dovepress.com Another study noted that while fospropofol had a slight effect on respiration, there were no significant changes in SpO2 during the procedure. nih.gov The risk of respiratory depression can be potentiated when fospropofol is co-administered with other central nervous system depressants like opioids. patsnap.com

Dose-Response Characterization for Sedation

Clinical trials have established a clear dose-response relationship for the sedative efficacy of this compound. Higher doses are associated with a greater likelihood of achieving successful sedation.

A dose-ranging study for moderate sedation during colonoscopy found a significant dose-dependent increase in sedation success, defined as achieving an MOAA/S score of ≤4. dovepress.comnih.gov The success rates were 24% for 2 mg/kg, 35% for 5 mg/kg, 69% for 6.5 mg/kg, and 96% for 8 mg/kg. nih.gov Similarly, in another phase III trial, a 6.5 mg/kg dose resulted in a sedation success rate of 69.2%, which increased to 95.8% with an 8.0 mg/kg dose. dovepress.com

For general anesthesia induction, a 20 mg/kg dose of fospropofol was found to be non-inferior to a 2 mg/kg dose of propofol, with both achieving a 97.7% success rate in reaching an MOAA/S score of 1 within 5 minutes. frontiersin.org Studies investigating deep sedation for painless colonoscopy found that combining fospropofol with an opioid resulted in high sedation success rates. researchgate.net For instance, a dose of 12.5 mg/kg of fospropofol combined with alfentanil demonstrated a high success rate for first-time sedation. researchgate.net

Table 2: Dose-Response for Sedation Success with this compound

Dose (mg/kg) Sedation Success Rate (%) Sedation Level Target
2 24 MOAA/S ≤ 4
5 35 MOAA/S ≤ 4
6.5 69.2 - 88.7 MOAA/S ≤ 4
8 95.8 - 96 MOAA/S ≤ 4
20 97.7 MOAA/S = 1

Data compiled from various clinical trials. dovepress.comfrontiersin.orgnih.govnih.gov

Preclinical Investigations and Animal Model Studies of Fospropofol Disodium

Efficacy and Safety Evaluations in Animal Models

Assessment of Sedative-Hypnotic Effects (e.g., Loss of Righting Reflex, Electroencephalogram Analysis)

The sedative and hypnotic effects of fospropofol (B1673577) disodium (B8443419) have been consistently demonstrated in several animal species. A primary measure of hypnotic potency in these studies is the loss of righting reflex (LORR), which indicates the onset of a state of general anesthesia.

In rats, the median effective dose (ED₅₀) of fospropofol disodium to induce LORR was determined to be 43.66 mg/kg. nih.gov This was found to be similar to another water-soluble propofol (B549288) prodrug, HX0969W (ED₅₀ of 46.49 mg/kg), but significantly higher than that of propofol itself (ED₅₀ of 4.82 mg/kg), reflecting the prodrug nature of fospropofol. nih.gov When administered at twice the ED₅₀, the time to induce LORR was longer for fospropofol compared to propofol. nih.gov However, the duration of LORR was significantly longer with this compound. nih.gov

Electroencephalogram (EEG) analysis has also been employed to objectively measure the sedative effects of fospropofol. Studies in canines have shown that the effect site concentrations of propofol (the active metabolite) required to achieve 50% of the maximum EEG effect were approximately half that of a standard propofol emulsion formulation. researchgate.net This suggests a greater potency of the propofol released from fospropofol at the target site.

Comparative Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling has been crucial in understanding the relationship between fospropofol administration, the resulting concentrations of its active metabolite propofol, and the observed sedative effects. Beagles have been utilized as a relevant animal model due to their physiological and metabolic similarities to humans. nih.gov

Upon intravenous administration, fospropofol is rapidly metabolized by alkaline phosphatases into propofol, formaldehyde (B43269), and phosphate (B84403). patsnap.comwikipedia.orgnih.gov This conversion is key to its pharmacological activity.

A study in beagles developed a PK-PD model correlating the concentration of propofol in exhaled air with the bispectral index (BIS), a measure of anesthetic depth. nih.gov This model revealed a delay in the peak concentration of exhaled propofol compared to the peak blood concentration of propofol, and an even greater delay in the corresponding BIS values. nih.gov A two-compartment model with a first-order rate constant was used to describe the delay in equilibrium between the blood and the lung compartment. nih.gov

Comparative studies in canines have evaluated the PK-PD profiles of this compound, a propofol emulsion, and a cyclodextrin-enabled propofol solution. researchgate.net Blood propofol concentrations followed a three-compartment pharmacokinetic behavior. researchgate.net While many derived parameters were not statistically different, the onset and duration of anesthesia were distinct for the fospropofol formulation. researchgate.net

The table below summarizes key pharmacokinetic parameters of fospropofol and its metabolite propofol from a study in rats.

ParameterFospropofolPropofol (from Fospropofol)Propofol (direct)
Cmax Higher than HX0969WLower than propofol from HX0969WHigher than propofol from Fospropofol
Tmax -No significant difference from HX0969W-derived propofolShorter than propofol from prodrugs
MRT Longer than HX0969W--
CL Slower than HX0969W--
Data from a comparative study in rats with another propofol prodrug, HX0969W. nih.gov

Exploratory Studies of Alternative Administration Routes

While fospropofol is approved for intravenous use, preclinical studies have explored the potential of alternative administration routes, leveraging its water solubility. wikipedia.org

Studies in rats have investigated the oral and intraduodenal administration of fospropofol. nih.govresearchgate.net The bioavailability of propofol following oral administration of fospropofol was found to be significant, ranging from approximately 20% to 70%, depending on the dose. researchgate.net Following intraduodenal administration, the bioavailability of propofol was even higher, approaching 100%. researchgate.net Notably, fospropofol itself was not significantly bioavailable through non-intravenous routes. researchgate.net

The onset of sedation after oral administration in rats was slower and the duration was longer compared to the intravenous route. nih.gov Intraduodenal administration resulted in a rapid onset of sedation, similar to intravenous administration. nih.gov These findings suggest the potential for oral fospropofol for indications where a slower onset of sedation may be acceptable or desirable. nih.govnih.gov

Non-Clinical Toxicology and Safety Assessments

Carcinogenic Potential Evaluation

Long-term animal studies to evaluate the carcinogenic potential of this compound have not been conducted. rxlist.comfda.govfda.gov This is primarily because the drug is intended for acute, not chronic, use. fda.gov One of the metabolites of fospropofol is formaldehyde, a known carcinogen. wikipedia.org However, it has been reported that serum formaldehyde levels following fospropofol administration are similar to endogenous background levels. wikipedia.org

Mutagenicity Studies

Fospropofol has been evaluated in a standard battery of genotoxicity assays to assess its potential to cause genetic mutations. rxlist.comfda.govfda.gov

The results of these studies are summarized in the table below:

AssayConditionResult
Ames bacterial reverse mutation assay With and without metabolic activationNegative
In vivo mouse micronucleus assay -Negative
L5178Y TK+/- mouse lymphoma forward mutation assay With metabolic activationPositive
L5178Y TK+/- mouse lymphoma forward mutation assay With metabolic activation and formaldehyde-metabolizing enzymesNegative

Fospropofol was not genotoxic in the Ames test or the in vivo mouse micronucleus assay. rxlist.comfda.govfda.gov It did, however, show a positive result in the in vitro mouse lymphoma assay in the presence of metabolic activation. rxlist.comfda.govfda.gov Further investigation revealed that this positive finding was likely an artifact of the culture conditions, as the result was negative when formaldehyde-metabolizing enzymes were included in the assay. rxlist.comfda.govfda.gov

Reproductive and Developmental Toxicology (e.g., Fertility Studies)

Preclinical investigations into the reproductive and developmental toxicology of this compound have been conducted in animal models, primarily rats and rabbits, to assess its effects on fertility and embryonic development. fda.gov These studies are a standard part of the nonclinical safety evaluation for new pharmaceutical agents. fda.gov

Reproduction studies in rats and rabbits have generally shown no evidence of impaired fertility or direct harm to the fetus at the doses tested. rxlist.comfda.gov However, some findings, such as delayed bone ossification in fetuses, have been noted, particularly at dose levels that also induced maternal toxicity. fda.govfda.gov

Fertility and Early Embryonic Development Studies

The potential effects of this compound on male and female fertility were evaluated in rats. fda.gov In these studies, male rats received the compound for four weeks prior to mating, while females were treated for two weeks before mating. fda.govrxlist.com The results indicated no clear, treatment-related effects on fertility in either sex at the highest doses tested. fda.govrxlist.com

Table 1: Male Rat Fertility Study with this compound

Parameter Control Group 5 mg/kg Group 10 mg/kg Group 20 mg/kg Group Findings Source
Treatment Duration Vehicle 4 weeks prior to mating 4 weeks prior to mating 4 weeks prior to mating Male fertility was not altered. fda.govrxlist.com
Sperm Count/Density Normal No significant change No significant change ~15-18% decrease (not statistically significant) No clear evidence of a treatment-related effect. fda.gov

| Fertility Outcome | Normal | No effect | No effect | No effect | No alteration in male fertility was observed. | rxlist.com |

Table 2: Female Rat Fertility Study with this compound

Parameter Control Group 5 mg/kg Group 10 mg/kg Group 20 mg/kg Group Findings Source
Treatment Duration Vehicle 2 weeks prior to mating 2 weeks prior to mating 2 weeks prior to mating No clear treatment-related effects on female fertility. rxlist.com
Embryo Viability Baseline Increased nonviable embryos (not statistically significant) Increased nonviable embryos (not statistically significant) Increased nonviable embryos (not statistically significant) Due to high variability, no definitive drug effect on embryo viability could be concluded. fda.gov

| Fertility Outcome | Normal | No effect | No effect | No effect | No clear treatment-related effects on female fertility were noted. | rxlist.com |

Embryo-Fetal Development Studies

Studies to evaluate the potential for teratogenicity were conducted in pregnant rats and rabbits, with this compound administered during the critical period of organogenesis. fda.govrxlist.com

In pregnant rats treated from gestation day 7 through 17, no drug-related adverse effects on embryo-fetal development were observed. rxlist.comfda.gov However, there was an apparent increase in the incidence of pups with incomplete ossification of the ribs or sternum, which is suggestive of a developmental delay. fda.gov This effect was noted in the context of significant maternal toxicity at higher doses. fda.govrxlist.com

In pregnant rabbits treated from gestation day 6 through 18, significant maternal toxicity was observed at all dose levels. rxlist.comfda.gov Similar to the rat study, there was a suggestion of delayed ossification in the pups. fda.gov An apparent dose-related increase in the incidence of displaced midline nasal sutures was also noted across all treatment groups. fda.gov Despite these observations, the studies concluded there was no definitive evidence of harm to the fetus. rxlist.com

Table 3: Embryo-Fetal Developmental Study in Rats with this compound

Parameter Control Group 5 mg/kg/day 20 mg/kg/day 45 mg/kg/day Findings Source
Treatment Period Gestation Day 7-17 Gestation Day 7-17 Gestation Day 7-17 Gestation Day 7-17 To assess effects during organogenesis. fda.govrxlist.com
Maternal Toxicity None None Significant Significant Maternal health was affected at higher doses. rxlist.com
Embryo-Fetal Development Normal No adverse effects Incomplete ossification noted Incomplete ossification noted Suggestive of developmental delay, possibly secondary to maternal toxicity. fda.gov

Table 4: Embryo-Fetal Developmental Study in Rabbits with this compound

Parameter Control Group 14 mg/kg/day 28 mg/kg/day 56 mg/kg/day 70 mg/kg/day Findings Source
Treatment Period Gestation Day 6-18 Gestation Day 6-18 Gestation Day 6-18 Gestation Day 6-18 Gestation Day 6-18 To assess effects during organogenesis. fda.govrxlist.comfda.gov
Maternal Toxicity None Significant Significant Significant Significant Maternal toxicity was evident at all doses. fda.govrxlist.com
Embryo-Fetal Development Normal Displaced midline nasal suture; delayed ossification suggested Displaced midline nasal suture; delayed ossification suggested Displaced midline nasal suture; delayed ossification suggested Displaced midline nasal suture; delayed ossification suggested Findings may be related to maternal toxicity. fda.gov

Perinatal and Postnatal Development Study

A study was also conducted in rats to evaluate the effects of this compound on perinatal and postnatal development. rxlist.comregulations.gov Pregnant rats were administered the compound from gestation day 7 through lactation day 20. rxlist.comregulations.gov This study found no clear treatment-related effects on the growth, development, behavior (including passive avoidance and water maze tests), or subsequent fertility and mating capacity of the offspring. rxlist.comregulations.gov

Table 5: Perinatal and Postnatal Development Study in Rats with this compound

Parameter Control Group 5 mg/kg/day 10 mg/kg/day 20 mg/kg/day Findings Source
Treatment Period Gestation Day 7 - Lactation Day 20 Gestation Day 7 - Lactation Day 20 Gestation Day 7 - Lactation Day 20 Gestation Day 7 - Lactation Day 20 To assess effects on offspring development. rxlist.comregulations.gov
Offspring Growth & Development Normal No clear treatment-related effects No clear treatment-related effects No clear treatment-related effects No adverse impact observed. rxlist.comregulations.gov
Offspring Behavior Normal No clear treatment-related effects No clear treatment-related effects No clear treatment-related effects No adverse impact on passive avoidance or water maze tests. rxlist.comregulations.gov

| Offspring Fertility & Mating | Normal | No clear treatment-related effects | No clear treatment-related effects | No clear treatment-related effects | No adverse impact on reproductive capacity of the F1 generation. | rxlist.comregulations.gov |

Clinical Efficacy and Comparative Effectiveness Research

Efficacy of Fospropofol (B1673577) Disodium (B8443419) for Monitored Anesthesia Care (MAC) Sedation

Fospropofol disodium has been extensively evaluated for its efficacy in providing sedation for a variety of diagnostic and minor therapeutic procedures under Monitored Anesthesia Care (MAC). drugbank.com Its water-soluble nature presents a formulation advantage over the lipid emulsion of propofol (B549288). medigraphic.com

This compound has demonstrated dose-dependent efficacy in providing sedation for patients undergoing colonoscopies. nih.gov A phase III clinical trial assessing fospropofol for colonoscopy found that sedation success rates increased with higher doses. nih.gov For instance, one study reported sedation success rates of 24% at a 2 mg/kg dose, increasing to 96% at an 8 mg/kg dose. nih.gov Another study noted a sedation success rate of 87% with a 6.5 mg/kg dose. The available evidence supports the effectiveness of fospropofol sedation for patients undergoing esophagogastroscopy, colonoscopy, and flexible bronchoscopy. nih.gov

In the context of flexible bronchoscopy, a randomized, double-blind study involving 252 patients compared two different doses of fospropofol after pre-treatment with fentanyl. The results showed a significantly higher sedation success rate of 88.7% in the group that received a higher dose, compared to 27.5% in the lower dose group. dovepress.comnih.gov Treatment success was also notably higher in the higher dose group (91.3% vs 41.2%). nih.gov

This compound has been found to be a safe and effective sedative for minor surgical procedures. drugbank.comdovepress.com In a study involving 123 patients with American Society of Anesthesiologists (ASA) physical status ranging from I to IV, a single bolus dose of fospropofol was administered for procedures with a duration of up to 110 minutes, with the majority lasting 26 minutes or less. dovepress.com

Sedation success with this compound is consistently shown to be dose-dependent across various procedures. nih.gov Sedation success is often defined as achieving a specific score on the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale without the need for alternative sedation or mechanical ventilation. dovepress.comnih.gov In a study on flexible bronchoscopy, the median time to sedation was shorter with a higher dose (4 minutes) compared to a lower dose (18 minutes). aamsn.org Similarly, patients receiving the higher dose required fewer supplemental doses. aamsn.org

In high-risk elderly patients undergoing colonoscopy, a study comparing an approved dose to a lower weight-adjusted dose found significantly higher sedation success with the approved dose across all subgroups based on age, weight, and ASA physical status. miami.edu For example, in patients aged 18-65 weighing less than 60 kg (ASA I or II), the sedation success was 96% with the approved dose versus 72% with the weight-adjusted dose. miami.edu

Interactive Data Table: Sedation Success Rates of Fospropofol in Colonoscopy

Patient SubgroupApproved Dose Success RateWeight-Adjusted Dose Success Rate
Age 18-65, <60kg, ASA I/II96%72%
Age ≥65, <60kg, ASA I-IV84%72%
Age ≥65, ≥60kg, ASA I-IV96%67.9%

Data sourced from a study on high-risk patients undergoing colonoscopy. miami.edu

Patient and clinician satisfaction with this compound sedation is generally high, particularly at effective doses. In a study on flexible bronchoscopy, patient satisfaction was significantly higher in the group receiving a higher dose, with more patients in that group willing to use the agent again. aamsn.org Specifically, 94.6% of patients in the higher dose group were willing to be treated again, compared to 78.2% in the lower dose group. nih.gov

Physician satisfaction also correlates with the dose administered. aamsn.org In one colonoscopy study, doctors' satisfaction scores were higher in the higher dose groups. aamsn.org Another study found mean physician satisfaction scores were significantly higher with a 6.5 mg/kg dose compared to a 2 mg/kg dose. researchgate.net This was partly attributed to the lower need for alternative rescue sedation in the higher dose group.

Sedation Success Rates and Clinical Endpoints in Diverse Settings

Efficacy of this compound in General Anesthesia Induction

This compound has been compared to propofol emulsion in non-inferiority trials for the induction of general anesthesia. A phase 3, multicenter, randomized, double-blind trial demonstrated that fospropofol was not inferior to propofol for this purpose in adult patients (ASA physical status I-II) undergoing elective surgery. nih.govnih.gov The success rate for achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of 1 within 5 minutes was 97.7% for both fospropofol and propofol. nih.govnih.gov

Another pilot randomized controlled study found that the induction success rates of single administrations of different doses of fospropofol were comparable to propofol. researchgate.net The study concluded that fospropofol has comparable efficacy to propofol for the induction of general anesthesia in healthy adults. researchgate.net

Interactive Data Table: Anesthesia Induction Success Rates

AgentSuccess Rate (MOAA/S ≤ 1 within 5 min)
This compound97.7%
Propofol Emulsion97.7%

Data from a phase 3 non-inferiority trial. nih.govnih.gov

Anesthetic Induction and Maintenance Outcomes

This compound has been investigated for its role in both the induction and maintenance of general anesthesia. jlu.edu.cntrialscreen.orgclinicaltrials.gov Clinical studies have demonstrated its efficacy in these settings, although with a different pharmacodynamic profile compared to propofol lipid emulsion. jlu.edu.cnnih.gov

Despite the slower onset, this compound has been shown to be non-inferior to propofol for the induction of general anesthesia. nih.gov A phase 3 trial reported a high success rate of 97.7% for achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of 1 within 5 minutes, which was comparable to the success rate with propofol. nih.gov Furthermore, a study highlighted that fospropofol is a safe and effective option for both induction and maintenance of general anesthesia in adult patients undergoing elective surgery. jlu.edu.cn

Application of this compound in Critically Ill Patients

Efficacy for Deep Sedation in Mechanically Ventilated Intensive Care Unit Patients

The use of this compound for sedation in critically ill, mechanically ventilated patients in the Intensive Care Unit (ICU) has been a subject of recent research. springermedizin.denih.govnih.gov Studies have shown that this compound can provide adequate and effective sedation for this patient population, including for deep sedation. springermedizin.denih.govnih.gov

A randomized pilot study comparing this compound to propofol for deep sedation in mechanically ventilated ICU patients found that fospropofol achieved a comparable rate of deep sedation. springermedizin.denih.gov The primary outcome, the percentage of time within the target Richmond Agitation-Sedation Scale (RASS) range without the need for rescue sedation, was similar between the fospropofol and propofol groups. nih.govnih.gov Specifically, the proportion of time within the target RASS range was 96.78% for the fospropofol group and 98.43% for the propofol group. nih.gov

These findings suggest that this compound may be a safe and effective alternative for sedation in mechanically ventilated ICU patients, offering a different pharmacokinetic profile that may be advantageous in certain clinical scenarios. springermedizin.denih.gov

Head-to-Head Comparative Efficacy Studies

Direct comparisons of this compound with other established and emerging sedatives are crucial for defining its clinical utility.

Versus Propofol Lipid Emulsion (Pharmacodynamic and Clinical Outcomes)

When compared directly to propofol lipid emulsion, this compound exhibits distinct pharmacodynamic and clinical characteristics. The most notable difference is its slower onset of action, typically taking 4 to 8 minutes to induce sedation, compared to the rapid onset of propofol. nih.govnih.gov This is a direct consequence of its prodrug nature, requiring enzymatic conversion to the active propofol molecule. nih.gov

This slower onset can lead to a more gradual induction of sedation, which may be associated with a more stable hemodynamic profile. springermedizin.de However, it also means that equivalent doses of fospropofol and propofol are not equipotent in their immediate clinical effects. nih.govnih.gov

In terms of clinical outcomes for procedural sedation, studies have shown high rates of success and satisfaction with fospropofol. dovepress.com For instance, in a phase 3 trial for general anesthesia induction, fospropofol demonstrated non-inferiority to propofol, with a high success rate in achieving the desired level of sedation. nih.gov

Table 1: Comparative Outcomes of this compound vs. Propofol Lipid Emulsion
ParameterThis compoundPropofol Lipid EmulsionReference
Anesthesia Induction TimeLonger (e.g., 2.39 min)Shorter (e.g., 0.70 min) jlu.edu.cn
Recovery TimeLongerShorter jlu.edu.cn
Sedation Success Rate (Anesthesia Induction)97.7%97.7% nih.gov
Time in Target Sedation Range (Deep Sedation in ICU)96.78%98.43% nih.gov

Versus Benzodiazepine Sedatives (e.g., Midazolam)

Fospropofol has also been compared to benzodiazepines, such as midazolam, for moderate sedation. nih.govclinicaltrials.gov In a study comparing fospropofol to midazolam for moderate sedation during outpatient dental procedures, the fospropofol group demonstrated significantly shorter physical recovery times (mean of 11.6 minutes versus 18.4 minutes for midazolam). nih.gov However, there was no significant difference in cognitive recovery times between the two groups. nih.gov

Research has also indicated higher rates of sedation success and patient and physician satisfaction with fospropofol compared to midazolam. nih.gov Sedation success rates of 87% to 89% have been reported for fospropofol, in contrast to approximately 69% for midazolam. nih.gov

Table 2: Comparative Outcomes of this compound vs. Midazolam for Moderate Sedation
ParameterThis compoundMidazolamReference
Physical Recovery TimeShorter (11.6 min)Longer (18.4 min) nih.gov
Cognitive Recovery Time7.5 min8.8 min nih.gov
Sedation Success Rate87-89%~69% nih.gov

Assessment Against Emerging Water-Soluble Propofol Prodrugs

The development of water-soluble propofol prodrugs is an ongoing area of research, with new compounds being evaluated against existing agents like this compound. One such novel prodrug, HX0969W, has been compared to fospropofol in preclinical studies. peerj.com

In a pharmacokinetic comparison, HX0969W was found to have a shorter mean residence time and a more rapid clearance than this compound. peerj.com While the time to maximum concentration (Tmax) of the released propofol was similar for both prodrugs, the maximum concentration (Cmax) of propofol released from HX0969W was higher than that from this compound. peerj.com Pharmacodynamic studies showed that the potency of HX0969W was similar to that of fospropofol. peerj.com

Further research into other emerging amino acid-based propofol prodrugs, such as HX0969-Gly-F3 and HX0969-Ala-HCl, suggests they may have a more rapid onset of action at lower doses compared to phosphate (B84403) ester prodrugs like fospropofol. researchgate.net

Table 3: Preclinical Comparison of this compound and HX0969W
ParameterThis compoundHX0969WReference
Mean Residence TimeLongerShorter peerj.com
ClearanceSlowerMore Rapid peerj.com
Cmax of Released PropofolLowerHigher peerj.com
Potency (ED50)SimilarSimilar peerj.com

Safety Profile and Adverse Event Mechanisms of Fospropofol Disodium

Comprehensive Analysis of Clinical Safety and Tolerability

Clinical trials have established that fospropofol (B1673577) is generally well-tolerated for monitored anesthesia care (MAC) sedation in adults undergoing diagnostic or therapeutic procedures. aamsn.orgnih.gov The most frequently reported adverse events are paresthesias and pruritus, which are typically transient and mild to moderate in intensity. rxlist.comdovepress.com Sedation-related adverse events such as hypoxemia and hypotension also occur, with their incidence varying depending on the patient population and the type of procedure. dovepress.comaamsn.org For instance, a higher rate of sedation-related adverse events requiring intervention has been observed in patients undergoing bronchoscopy compared to those undergoing colonoscopy or minor surgical procedures. rxlist.com This is likely attributable to the higher percentage of patients with severe systemic disease (ASA P3 or P4) in the bronchoscopy groups. nih.gov

A summary of common adverse events from clinical trials is presented in the table below.

Adverse EventIncidence RateNotes
ParesthesiaUp to 74%Often described as a burning, tingling, or stinging sensation, usually in the perineal region. drugs.com
PruritusUp to 28%Frequently occurs in the perineal region. drugs.com
HypoxemiaUp to 14.3%Higher incidence in patients undergoing bronchoscopy. dovepress.comaamsn.org
Hypotension3.2% - 4%Increased risk in patients with compromised cardiac function or reduced vascular tone. aamsn.orgrxlist.comnih.gov
Nausea and VomitingCommonCan be managed with antiemetic medications. patsnap.com

Mechanisms Underlying Local and Systemic Adverse Reactions

The most common adverse reactions to fospropofol are paresthesias (burning, tingling, stinging) and pruritus, which are frequently localized to the perineal region. rxlist.comdrugs.com These sensations typically occur within five minutes of the initial dose and are generally transient and of mild to moderate intensity. rxlist.com The exact pharmacological basis for these sensory phenomena remains unknown. rxlist.comdrugs.com One hypothesis suggests that the phosphate (B84403) group, a metabolite of fospropofol, may be responsible for these sensations, as similar effects have been observed with other phosphate-containing drugs. nih.gov Another theory is that the abnormal sensation is related to the phosphorus produced during the metabolism of fospropofol disodium (B8443419). Pre-treatment with fentanyl has been suggested to potentially reduce the incidence of paresthesia.

Like its active metabolite propofol (B549288), fospropofol can cause respiratory depression. patsnap.com This is a result of propofol's action as an agonist at GABA-A receptors in the central nervous system, which enhances the inhibitory effects of GABA and leads to a decrease in respiratory drive. usdoj.govpatsnap.comnih.gov The enzymatic conversion of fospropofol to propofol is a rate-limiting step, resulting in a slower onset of respiratory depression compared to an equivalent dose of propofol. nih.gov This slower onset may reduce the incidence of profound respiratory depression. patsnap.com

Hypoxemia, a decrease in the oxygen saturation of the blood, has been reported in up to 14.3% of patients in some studies. dovepress.comaamsn.org Apnea, the cessation of breathing, is a less common but serious adverse event. rxlist.com The risk of respiratory depression and subsequent hypoxemia is increased when fospropofol is used concomitantly with other central nervous system depressants like opioids. nih.gov

Incidence of Respiratory Adverse Events

Adverse Event Incidence Rate
Hypoxemia Up to 14.3% dovepress.comaamsn.org

Hypotension is a recognized cardiovascular side effect of fospropofol, occurring in approximately 4% of patients receiving standard doses. rxlist.comnih.gov This effect is attributed to the vasodilatory properties of the active metabolite, propofol. Patients with compromised myocardial function, reduced vascular tone, or hypovolemia are at an increased risk for developing hypotension. rxlist.comnih.gov Bradycardia, a slower than normal heart rate, has also been observed, though it is less common. patsnap.com The slower release of propofol from fospropofol may result in a more gradual and less pronounced drop in blood pressure compared to propofol. patsnap.com

Some studies suggest that fospropofol may be associated with a lower incidence of postoperative nausea and vomiting (PONV) compared to other anesthetic agents. dovepress.com In a retrospective study of elderly patients undergoing total hip arthroplasty, the incidence of PONV was significantly lower in the group that received fospropofol compared to the propofol group (15.94% vs 33.33%). dovepress.com The exact mechanism for this potential reduction in PONV is not fully understood. It is hypothesized that the antiemetic properties of propofol, which are thought to be mediated through its effects on the chemoreceptor trigger zone and a reduction in serotonin (B10506) levels in the area postrema, are retained in its prodrug form.

Fospropofol is metabolized in the body to propofol, phosphate, and formaldehyde (B43269). drugbank.comwikipedia.org The liver is the primary site for the metabolism of the resulting propofol. dovepress.com Formaldehyde is metabolized to formate (B1220265). drugbank.com While concerns about formate toxicity exist, studies have shown that short-term use of fospropofol results in formate levels comparable to endogenous concentrations, posing no significant health risk. dovepress.com

Regarding renal function, negligible amounts of unchanged fospropofol are excreted by the kidneys. drugbank.comnih.gov Studies have not shown any significant adverse effects on renal function in patients with a creatinine (B1669602) clearance greater than 30 mL/min. nih.gov However, there is limited data on the use of fospropofol in patients with a creatinine clearance of less than 30 mL/min. rxlist.comnih.gov One study noted that a patient with pre-existing renal and hepatic insufficiency experienced an increase in plasma formate concentration after a 12-hour infusion of fospropofol. rxlist.com A retrospective study comparing fospropofol and propofol in elderly patients undergoing total hip arthroplasty found no significant differences in postoperative liver and renal function between the two groups. dovepress.com

Incidence and Potential Mechanisms of Postoperative Nausea and Vomiting Reduction

Identification and Stratification of Patient Risk Factors for Adverse Events

The identification and stratification of patient risk factors are crucial for the safe administration of fospropofol disodium. While fospropofol is designed to offer a safer alternative to propofol, certain patient characteristics can increase the likelihood of adverse events. fda.gov Key risk factors are associated with the drug's known dose-dependent side effects, including respiratory depression, hypoxemia, and hypotension. fda.govnih.gov

A primary risk factor for adverse events is the dose of fospropofol administered. Clinical trials have demonstrated that doses exceeding the recommended guidelines are associated with a higher incidence of hypotension, hypoxemia, and apnea. fda.govfda.govfda.gov Therefore, careful adherence to weight-based dosing and adjustments for specific populations are critical for risk mitigation.

Patients with compromised cardiovascular function, such as those with reduced myocardial function, decreased vascular tone, or hypovolemia, are at an increased risk for developing hypotension following fospropofol administration. fda.gov Similarly, pre-existing respiratory conditions are a significant risk factor for respiratory depression and hypoxemia. patsnap.com

The American Society of Anesthesiologists (ASA) physical status classification is a key tool for stratifying patient risk. Patients with an ASA status of III or IV, indicating severe systemic disease, are considered at higher risk for sedation-related adverse events. fda.govapsf.org Clinical studies have shown a greater rate of adverse events necessitating intervention in patient populations with a higher prevalence of ASA III/IV status, such as those undergoing flexible bronchoscopy. fda.govdovepress.com

The most common adverse reactions, paresthesia and pruritus, are generally transient and not considered dose-dependent. fda.govrxlist.com The pharmacologic basis for these sensory phenomena is not yet known, and no specific risk factors have been identified for their occurrence. fda.govrxlist.com However, it is speculated that the phosphate moiety of the fospropofol molecule may be responsible, as similar sensations have been reported with other phosphate-containing intravenous medications. nih.gov

The following table stratifies patient risk factors for adverse events with this compound:

Risk FactorAssociated Adverse Event(s)Stratification LevelManagement/Mitigation Strategies
Higher than recommended doseHypotension, Hypoxemia, ApneaHighStrict adherence to dosing guidelines; dose reduction in specific populations.
Compromised cardiovascular function (reduced myocardial function, vascular tone, or intravascular volume)HypotensionHighContinuous hemodynamic monitoring; availability of intravenous fluids and vasoactive drugs.
Pre-existing respiratory conditionsRespiratory depression, HypoxemiaHighContinuous respiratory monitoring (pulse oximetry, capnography); supplemental oxygen; availability of airway management equipment.
ASA Physical Status III/IVIncreased incidence of sedation-related adverse events requiring interventionHighDose reduction; heightened vigilance and monitoring.
Geriatric patients (≥65 years)Increased susceptibility to hemodynamic and respiratory depressionModerate to HighDose reduction; careful titration to effect.

Safety Considerations in Specific Patient Demographics

Geriatric Patient Cohorts

Elderly patients (≥65 years of age) represent a population requiring special consideration for fospropofol administration due to an increased risk for adverse events such as hypoxemia and hypotension. nih.gov Clinical studies have indicated that while fospropofol can be used safely and effectively in this demographic, dose adjustments are necessary. nih.govisrctn.com

In clinical trials, elderly patients often receive a modified dosing regimen, typically a 25% reduction of the standard dose, to mitigate the risks of over-sedation and associated cardiorespiratory effects. nih.gov One study comparing elderly and younger patients undergoing flexible bronchoscopy found that with a reduced dose, the safety and efficacy of fospropofol were comparable between the two groups. nih.gov A prospective study is planned to further evaluate the safety and efficacy of fospropofol for anesthetic induction in elderly patients undergoing hip surgery, comparing it to etomidate (B1671615). isrctn.com

Despite dose adjustments, elderly patients may still be more susceptible to the hemodynamic and respiratory depressant effects of fospropofol. nih.gov Therefore, continuous and vigilant monitoring of vital signs is paramount in this patient group.

Patients with Pre-existing Cardiovascular Impairment

Patients with pre-existing cardiovascular impairment are at a heightened risk of experiencing adverse hemodynamic effects, primarily hypotension, when administered fospropofol. fda.gov The sedative effects of the drug can lead to a decrease in systemic vascular resistance and cardiac output, which may be poorly tolerated in individuals with compromised cardiac function. patsnap.com

For this patient population, careful pre-procedural assessment of cardiovascular status is essential. Continuous electrocardiogram (ECG) and frequent blood pressure monitoring are mandatory. fda.gov Additionally, readiness to manage hypotension with intravenous fluids and/or vasopressors is a critical safety measure. fda.gov The slower onset of action of fospropofol compared to propofol may offer a smoother hemodynamic profile, which could be advantageous in this patient group, although this requires careful titration and monitoring.

Individuals with Severe Systemic Disease (ASA Physical Status III/IV)

Patients classified as ASA physical status III or IV have severe systemic diseases that are a constant threat to life. rxlist.com This patient population is inherently at a higher risk for complications from sedation and anesthesia. Clinical studies with fospropofol have included patients with ASA III and IV status, particularly in studies involving procedures like flexible bronchoscopy where patient comorbidities are more common. fda.govapsf.org

The data indicate a higher rate of sedation-related adverse events requiring intervention in these patients. fda.gov Consequently, a modified, reduced-dose regimen is recommended for patients with ASA III or IV status. fda.gov A study evaluating fospropofol in high-risk patients, including those with ASA III-IV status, undergoing colonoscopy found that the approved dose was recommended for effective sedation. nih.gov However, the need for heightened vigilance, including continuous cardiorespiratory monitoring and the immediate availability of resuscitation equipment and trained personnel, cannot be overstated in this vulnerable population.

Research Gaps in Pediatric, Pregnant, and Lactating Populations

There is a significant lack of research on the safety and efficacy of fospropofol in pediatric, pregnant, and lactating populations.

Pediatric Population: Fospropofol has not been studied in individuals under 18 years of age, and therefore, its safety and effectiveness in this population have not been established. fda.govfda.gov The FDA has not approved its use in children. nih.gov The development of a water-soluble prodrug like fospropofol was seen as potentially beneficial for pediatric anesthesia, but dedicated studies are required to determine appropriate dosing and to evaluate the unique pharmacokinetic and pharmacodynamic profiles in children. nih.gov

Pregnant Populations: There are no adequate and well-controlled studies of fospropofol use in pregnant women. drugs.com Animal studies with high doses have not shown evidence of teratogenicity but did reveal maternal toxicity. drugs.com Fospropofol is not recommended for use in labor and delivery, including Cesarean sections, as its metabolite, propofol, is known to cross the placenta and may cause neonatal respiratory and cardiovascular depression. drugs.com

Lactating Populations: It is unknown whether fospropofol is excreted in human milk, and its effects on a nursing infant are not known. drugs.com Because fospropofol is rapidly metabolized to propofol, the recommendations for propofol are often considered. drugs.com While amounts of propofol in breast milk are generally considered small and unlikely to be absorbed by the infant, some experts have historically recommended withholding nursing for a period after administration. drugs.com However, the consensus is growing that breastfeeding can be resumed once the mother has recovered from anesthesia. fda.gov A clinical trial was planned to specifically assess the transfer of fospropofol and its metabolite, propofol, into breast milk, highlighting this as a key area for further research. clinicaltrials.gov

Drug Interactions and Pharmacological Modulations of Fospropofol Disodium

Interactions with Central Nervous System Depressants and Potentiation Effects

The co-administration of fospropofol (B1673577) disodium (B8443419) with other CNS depressants can lead to additive or synergistic effects, enhancing sedation and potentially increasing the risk of adverse events.

Opioids

The concurrent use of opioids and fospropofol disodium can result in additive cardiorespiratory effects. nih.govnih.govrxlist.com Clinical studies have often involved the administration of an opioid, such as fentanyl, prior to the initial dose of fospropofol to provide analgesia, as fospropofol itself lacks pain-relieving properties. nih.govfda.govdovepress.com This combination can lead to a deeper level of sedation and may increase the likelihood of respiratory depression. nih.govrxlist.com The interaction is predictable, and clinicians should be prepared for worsened cardiorespiratory depression when these agents are used together. rxlist.comfda.gov The slower conversion of fospropofol to propofol (B549288) may result in less pronounced immediate cardiorespiratory depression compared to a bolus of propofol emulsion when combined with opioids. nih.gov

Benzodiazepines

Similar to opioids, benzodiazepines can produce additive cardiorespiratory depressant effects when administered with this compound. nih.govdrugs.com The combination of benzodiazepines and fospropofol can potentiate the sedative effects, increasing the risk of respiratory depression and hemodynamic instability. patsnap.com While some studies have avoided premedication with benzodiazepines, the potential for interaction is a significant consideration in clinical practice. apsf.org The risk of CNS depression is heightened when fospropofol is combined with benzodiazepines like diazepam and midazolam. drugbank.com

Influence of Concomitant Medications on this compound Pharmacokinetics

The pharmacokinetic profile of this compound, particularly the liberation of its active metabolite, propofol, can be influenced by other medications.

Impact of Analgesic Premedication on Propofol Liberation

Studies have investigated the effect of analgesic premedication on the pharmacokinetics of fospropofol. Research has shown that premedication with analgesics such as fentanyl, meperidine, and morphine does not have a discernible effect on the plasma pharmacokinetics of fospropofol itself. rxlist.comfda.govfda.gov An in vitro study also indicated no significant pharmacokinetic interaction between fospropofol and fentanyl, meperidine, morphine, or midazolam. nih.gov The primary interaction with analgesics appears to be pharmacodynamic, leading to enhanced sedation, rather than a direct impact on the rate or extent of propofol liberation from fospropofol.

Interactions with Highly Protein-Bound Pharmaceutical Agents

This compound and its active metabolite, propofol, are both characterized by a high degree of binding to plasma proteins. drugbank.comfda.govnih.govwikipedia.org Studies indicate that approximately 98% of both substances are bound, primarily to albumin. drugbank.comfda.govsmolecule.comfda.gov This high binding affinity is a critical factor in the drug's pharmacokinetic profile, influencing its distribution and availability.

The potential for drug interactions arises when multiple drugs with high protein-binding capacity are co-administered. In such scenarios, drugs can compete for the same binding sites on plasma proteins, leading to displacement of one or more agents. This displacement increases the concentration of the unbound, pharmacologically active drug in the plasma, which could potentially enhance its therapeutic or toxic effects.

Despite the theoretical potential for such interactions, specific clinical studies on the interaction of fospropofol with other highly protein-bound drugs are limited. fda.govfda.govrxlist.comnih.gov An in vitro study was conducted to assess the interaction between fospropofol and its metabolite, propofol. The results showed no significant binding interaction when fospropofol and propofol were present at concentrations up to 200 mcg/mL and 5 mcg/mL, respectively. fda.govfda.govrxlist.com Furthermore, it has been noted that fospropofol does not affect the binding of propofol to albumin. drugbank.comfda.govfda.gov

While direct data for fospropofol is scarce, research on propofol suggests that its binding is not easily saturated, and it does not displace other protein-bound drugs, nor is it displaced by them at therapeutic concentrations. nih.gov However, one in vitro study indicated that the presence of valproic acid could increase the free fraction of propofol. apsf.org Given that propofol is the active moiety of fospropofol, these findings are relevant but must be interpreted with caution as direct clinical evidence for fospropofol is lacking.

Table 1: Protein Binding Characteristics of this compound and Metabolite
CompoundProtein Binding (%)Primary Binding ProteinInteraction Notes
Fospropofol~98%AlbuminInteraction with other highly protein-bound drugs has not been studied. rxlist.comnih.gov
Propofol (active metabolite)~98%AlbuminDoes not affect the binding of other common drugs; in vitro, valproic acid may increase its unbound fraction. nih.govapsf.org

Current Understanding of Cytochrome P450 Enzyme System Interactions

The metabolic pathway of this compound is distinct from many other anesthetic agents, which is a key factor in its drug interaction profile. Fospropofol itself is not a substrate for the cytochrome P450 (CYP450) enzyme system. drugbank.comfda.govnih.gov Instead, it is a prodrug that is hydrolyzed by endothelial alkaline phosphatases in the body to form its active metabolite, propofol, along with formaldehyde (B43269) and phosphate (B84403). drugbank.comnih.govwikipedia.org

This initial metabolic step, being independent of the CYP450 system, minimizes the risk of certain drug-drug interactions. smolecule.com Drugs that are potent inhibitors or inducers of CYP450 enzymes will not affect the conversion of fospropofol to propofol.

However, the active metabolite, propofol, is subsequently metabolized through pathways that do involve the CYP450 system, primarily by CYP2B6 and to a lesser extent by CYP2C9, in addition to glucuronidation. drugbank.comnih.gov Therefore, the potential for interactions exists at the level of propofol metabolism. For instance, strong inducers of CYP2B6, such as certain anticonvulsants, could theoretically accelerate propofol clearance. apsf.org Conversely, propofol has been found to be an inhibitor of CYP3A4, which could decrease the clearance of drugs metabolized by this enzyme, such as midazolam. apsf.org

The potential for fospropofol or its metabolite, propofol, to either inhibit or induce major CYP450 enzymes has not been fully established in dedicated clinical studies. fda.govfda.govrxlist.comnih.gov

Table 2: this compound and the Cytochrome P450 System
CompoundRelationship with CYP450 SystemDetails
FospropofolNot a substrateMetabolism to propofol is mediated by alkaline phosphatases, not CYP450 enzymes. drugbank.comfda.gov
Propofol (active metabolite)SubstrateMetabolized by CYP2B6 and CYP2C9. drugbank.comnih.gov
Inhibitor/Inducer PotentialKnown to inhibit CYP3A4. apsf.org Potential to induce or inhibit other major CYP enzymes is not fully known. rxlist.comnih.gov

Physical and Chemical Compatibility Considerations with Other Intravenous Agents

This compound is a water-soluble formulation, which contrasts with the lipid emulsion of propofol. nih.gov This aqueous nature influences its compatibility when co-administered with other intravenous (IV) agents. As a general precaution, it is recommended not to mix this compound with other drugs or fluids in the same container prior to administration. fda.govrxlist.com

Specific compatibility studies have identified significant incompatibilities. This compound is not physically compatible with midazolam HCl or meperidine HCl. fda.govrxlist.comfda.gov When these agents are mixed, precipitation or other visible changes can occur, rendering the solution unsafe for administration.

The compatibility of this compound with a broader range of other intravenous agents has not been adequately evaluated. fda.govfda.gov Due to this limited data, it is crucial to follow strict administration protocols. The infusion line should be flushed with a compatible solution, such as normal saline, both before and after the administration of this compound to prevent inadvertent mixing with residual drugs in the IV line. rxlist.comfda.gov

Table 3: Physical and Chemical Compatibility of this compound
AgentCompatibility StatusRecommendations
Midazolam HClIncompatibleDo not mix or co-administer through the same IV line. fda.govrxlist.comfda.gov
Meperidine HClIncompatibleDo not mix or co-administer through the same IV line. fda.govrxlist.comfda.gov
Other IV AgentsNot Adequately EvaluatedDo not mix with other drugs or fluids. Flush IV line with normal saline before and after administration. rxlist.comfda.gov

Future Directions and Uncharted Territories in Fospropofol Disodium Research

Advanced Pharmacokinetic-Pharmacodynamic Modeling and Simulation

A critical frontier in fospropofol (B1673577) research lies in the development of more sophisticated pharmacokinetic-pharmacodynamic (PK-PD) models. mdpi.comnih.gov These models are essential for understanding the complex relationship between the administered prodrug, the liberation of active propofol (B549288), and the resulting clinical effect on the patient.

Future research will likely focus on:

Simultaneous Population Models: Building upon initial studies that compared fospropofol and propofol emulsion, future models will need to integrate data from diverse patient populations to refine parameters. quantpharm.com A key goal is to create models that can simultaneously describe the PK of both fospropofol and the resulting propofol, accounting for inter-individual variability. quantpharm.com

Modeling Exhaled Propofol: Recent studies have successfully developed PK-PD models that correlate the concentration of propofol in exhaled air with the bispectral index (BIS) in beagles after fospropofol administration. nih.govresearchgate.net This non-invasive monitoring technique holds promise for real-time guidance of anesthesia depth. researchgate.netresearchgate.net Future work should validate these models in human subjects and explore their utility in clinical practice to simplify the titration of anesthesia. researchgate.net

Integration of Machine Learning: Advanced models may incorporate machine learning algorithms to better predict individual patient responses to fospropofol, moving towards more personalized medicine in anesthesia. mdpi.comresearchgate.net

A study that developed a PK-PD model for exhaled propofol following fospropofol administration in beagles demonstrated a strong correlation between exhaled propofol concentration and the bispectral index (BIS), a measure of sedation depth. nih.gov

Model ComponentDescriptionFindingCitation
Pharmacokinetics (PK) Described the concentration of propofol in exhaled air (Ce-pro-f) over time.The PK profile was characterized by a two-compartment model that included a first-order delay to account for the time lag of exhaled propofol relative to blood propofol concentration. nih.gov
Pharmacodynamics (PD) Correlated the exhaled propofol concentration with the anesthetic effect (BIS).The PD component was well-fitted by an inhibitory sigmoid Emax model, which describes the maximum effect and the concentration required to achieve 50% of that effect. researchgate.net
PK-PD Link An indirect connection model was used to explain the observed lag between the peak exhaled propofol concentration and the lowest BIS value.The delay in exhaled propofol concentrations allowed for its direct substitution with effect-compartment concentrations in the PD model. nih.gov

Optimization of Sedation Protocols and Individualized Dosing Strategies

Current sedation protocols with fospropofol provide standardized dosing regimens, with modifications for elderly patients or those with severe systemic disease. researchgate.netfda.gov However, there is a clear need to move beyond these broad categories toward truly individualized dosing strategies to enhance efficacy and safety.

Future research directions include:

Model-Informed Dosing: Utilizing the advanced PK-PD models described above to develop and test dosing regimens that are tailored to specific patient characteristics like age, weight, and hepatic function. nih.govacs.org

Continuous Infusion Regimens: While currently approved for bolus administration, research into continuous infusion protocols for fospropofol is a logical next step. nih.gov This could provide more stable sedation levels, potentially reducing the risk of excessive propofol levels associated with repeated boluses. nih.gov Studies are needed to determine the optimal infusion rates for propofol equivalence and to evaluate the clinical benefits. nih.gov

Combination Therapy: Investigating the synergistic effects and optimal dosing when fospropofol is used in combination with various analgesics, such as alfentanil or sufentanil, across different procedures. researchgate.net A recent study explored different doses of fospropofol combined with alfentanil for painless colonoscopy, finding that 12.5 mg/kg of fospropofol provided a good balance of efficacy and hemodynamic stability. researchgate.net

Exploration of Novel Therapeutic Indications and Patient Populations

While approved for MAC sedation, the properties of fospropofol suggest its potential utility in a broader range of clinical scenarios. researchgate.neteurekaselect.com

Future explorations should target:

General Anesthesia: Investigating the efficacy and safety of fospropofol for the induction and maintenance of general anesthesia. researchgate.netfrontiersin.org A phase 3 trial has already shown that fospropofol (20 mg/kg) is not inferior to propofol (2 mg/kg) for general anesthesia induction. frontiersin.org

Outpatient Procedures: Further evaluating its role in various outpatient settings where its unique onset and recovery profile might be advantageous. dovepress.com

Specific Surgical Settings: Exploring its use in specific surgeries, such as cardiac surgery, where smoother hemodynamics could be particularly beneficial. researchgate.net

Integration into Advanced Drug Delivery Systems (e.g., Closed-Loop Anesthesia)

The development of closed-loop anesthesia delivery systems (CLADS) is a major goal in anesthesiology, aiming to automate drug administration based on real-time feedback of a patient's anesthetic state. researchgate.netualberta.ca Fospropofol is a prime candidate for integration into these systems.

Future research will involve:

Developing Control Algorithms: Creating and refining the control algorithms that link a monitored variable (like BIS or exhaled propofol) to the rate of fospropofol infusion. researchgate.net These algorithms must be robust and able to adapt to individual patient responses and surgical stimuli. ualberta.ca

Feasibility and Safety Trials: Conducting clinical trials to demonstrate that a fospropofol-based CLADS can safely and effectively maintain a target level of sedation, potentially with greater stability and less anesthesiologist intervention than manual control. researchgate.net The establishment of reliable PK-PD models is a prerequisite for the development of these systems. nih.govresearchgate.net

Investigation of Ancillary Pharmacological Properties and Potential Beyond Sedation

Fospropofol's primary action is sedation via its conversion to propofol. However, its unique chemical nature and metabolic pathway may confer other pharmacological properties worth investigating.

Uncharted territories include:

Neuroprotective Effects: Given that propofol has some demonstrated neuroprotective properties, future studies could explore whether fospropofol, with its different delivery kinetics, offers similar or enhanced effects.

Anti-inflammatory Effects: Propofol has known anti-inflammatory properties. Research is needed to determine if fospropofol shares these characteristics and if its use impacts postoperative inflammatory responses differently than propofol emulsion. researchgate.net

Antiemetic Properties: Some studies suggest fospropofol may be associated with a lower incidence of postoperative nausea and vomiting compared to other agents, a potential benefit that warrants further, more definitive investigation. semanticscholar.orgdovepress.com

Bridging Research Gaps in Understudied Patient Cohorts

Much of the existing research on fospropofol has focused on relatively healthy adult populations (ASA P1-P2). fda.gov Significant gaps remain in our understanding of its effects in more vulnerable and complex patient groups.

Future clinical trials must prioritize:

Elderly Patients: While dose reductions are recommended, more detailed studies are needed to optimize sedation and minimize adverse events in this growing patient population. researchgate.netacs.org A forthcoming trial is set to assess the efficacy and safety of fospropofol sedation specifically for same-day bidirectional endoscopy in elderly patients.

Patients with Comorbidities: There is a lack of data on the use of fospropofol in patients with significant renal or hepatic impairment, which could affect the metabolism of the prodrug and its metabolites. fda.gov

Pediatric Patients: The safety and efficacy of fospropofol have not been established in pediatric patients, representing a major research gap. fda.gov

Obese Patients: The pharmacokinetics of fospropofol in individuals with obesity may be altered, and specific dosing strategies for this cohort need to be developed and validated.

Role of Pharmacogenomics in Predicting Patient Response and Adverse Events

The administration of fospropofol disodium (B8443419) results in its metabolic conversion to propofol, the active compound responsible for its sedative and hypnotic effects. The subsequent metabolism of propofol is a critical determinant of both the efficacy and the safety profile experienced by a patient. Interindividual variability in response to fospropofol, including differences in sedation depth, recovery time, and susceptibility to adverse events, is significantly influenced by genetic factors. nih.govresearchgate.net Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key field for understanding this variability. dovepress.comunpad.ac.id Research has primarily focused on genetic polymorphisms in enzymes responsible for propofol's biotransformation, which can alter the drug's pharmacokinetics and pharmacodynamics. researchgate.netresearchgate.net

The primary pathways for propofol metabolism involve hydroxylation by cytochrome P450 (CYP) enzymes, mainly CYP2B6, and glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9. dovepress.comekja.org Genetic variations within the genes encoding these enzymes can lead to significant differences in metabolic activity, thereby affecting propofol plasma concentrations and clinical outcomes. nih.govclinicaltrials.gov

Influence of Cytochrome P450 (CYP) Polymorphisms

The CYP2B6 gene is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) identified that can alter enzyme function. nih.gov These variations are a major source of the interindividual variability in propofol metabolism. nih.gov

One of the most studied variants is CYP2B6 c.516G>T (rs3745274), which is associated with decreased enzyme activity. nih.gov Studies have shown that patients carrying the T allele have altered propofol metabolism. For instance, some research indicates that carriers of the T allele required a lower total dose of propofol. nih.gov Specifically, individuals with GG or GT/TT genotypes had mean total propofol dosages of 151.5 ± 64.2 mg and 129.3 ± 44.6 mg, respectively. nih.gov Other research has associated the CYP2B6 c.516G>T polymorphism with higher plasma concentrations of propofol, which correlated with longer awakening times. nih.gov However, the impact of this SNP is not universally agreed upon, with some studies finding no significant effect on propofol requirements or clinical response, suggesting the complexity of anesthetic drug response. dovepress.comekja.org

Other CYP2B6 variants, such as CYP2B62A and CYP2B64A, have been linked to a need for significantly lower propofol doses. researchgate.net Conversely, patients with CYP2B66A, CYP2B63, and CYP2B6*5A alleles required higher doses. researchgate.net These findings underscore the potential for genotype-guided adjustments to improve safety and efficacy.

The following table summarizes key findings on CYP2B6 polymorphisms and their impact on propofol response.

Genetic Variant (SNP)GeneReported Clinical Implication
c.516G>T (rs3745274)CYP2B6Associated with decreased enzyme activity, higher propofol plasma concentrations, and potentially lower dose requirements. nih.govekja.orgnih.gov
CYP2B62ACYP2B6Associated with requiring significantly lower propofol doses. researchgate.net
CYP2B64ACYP2B6Associated with requiring significantly lower propofol doses. researchgate.net
CYP2B6*6ACYP2B6Associated with requiring higher propofol doses. researchgate.net

Influence of UDP-glucuronosyltransferase (UGT) Polymorphisms

Glucuronidation is the main pathway for propofol elimination, with UGT1A9 being the primary enzyme involved. dovepress.comekja.org Genetic variations in the UGT1A9 gene can therefore significantly affect propofol clearance. nih.gov

The UGT1A9 D256N variant has been shown to decrease the rate of propofol glucuronidation. nih.gov This suggests that carriers of this variant may be at an increased risk of adverse effects due to reduced clearance and consequently higher plasma levels of propofol. nih.gov Another variant, the homozygous UGT1A9 726G/G, has been linked to a loss of UGT1A9 activity. nih.gov Furthermore, polymorphisms such as UGT1A9 –440C>T and c.98T>C have been reported to be associated with the required dose of propofol. dovepress.com However, some studies have not found a significant association between these UGT1A9 SNPs and propofol sensitivity during the induction period of anesthesia, highlighting the need for further research to clarify these relationships. dovepress.com

The table below details significant UGT1A9 polymorphisms and their observed effects.

Genetic Variant (SNP)GeneReported Clinical Implication
D256NUGT1A9Decreased propofol glucuronidation, potentially increasing risk of adverse effects. nih.gov
726G/GUGT1A9Associated with a loss of UGT1A9 enzyme activity. nih.gov
c.98T>CUGT1A9Reported association with propofol dose requirements; some studies show no effect on induction sensitivity. dovepress.com
-440C>TUGT1A9Reported association with propofol dose requirements. dovepress.com

Predicting Adverse Events

The pharmacogenomic approach is not only about predicting patient response but also about anticipating adverse events. clinicaltrials.gov For example, an adverse reactions risk index score has been proposed, which includes factors like age (>65 years) and the simultaneous occurrence of genetic variants such as CYP2B6 c.516G>T and UGT1A9 1366C>T. nih.gov Patients with this combined genetic profile may be at a higher risk for adverse reactions. nih.gov The unpredictable interindividual variability in propofol pharmacokinetics can lead to serious adverse outcomes like respiratory and cardiac depression. researchgate.net Understanding the genetic contribution to the metabolism of fospropofol's active metabolite is a critical step toward mitigating these risks and personalizing anesthesia. researchgate.netunpad.ac.id

Q & A

Q. How can systematic reviews synthesize heterogeneous data on this compound’s efficacy across patient subgroups?

  • Use PRISMA guidelines for literature screening. Stratify findings by:
  • Sedation depth (RASS −3 vs. −2).
  • Renal/hepatic impairment (e.g., dose adjustments in metabolic dysfunction).
  • Perform sensitivity analyses to resolve contradictions (e.g., conflicting triglyceride outcomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.